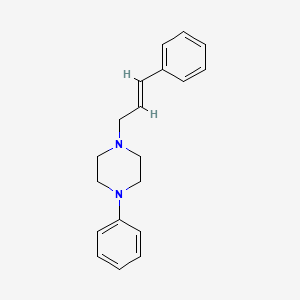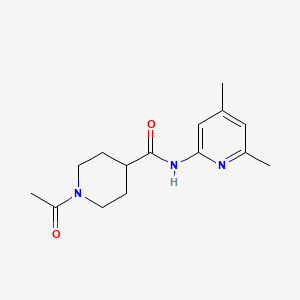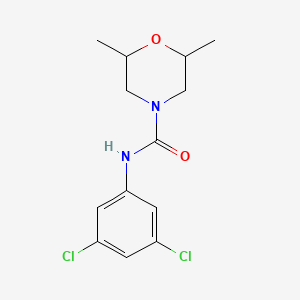
1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEP, is a synthetic compound with a piperazine backbone. It has been widely studied for its potential applications in the field of medicinal chemistry. PEP is a versatile molecule with a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mechanism of Action
The exact mechanism of action of 1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is thought to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to have anxiolytic effects, possibly through its interactions with the GABAergic system.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase and tryptophan hydroxylase. This compound has also been shown to modulate the activity of certain ion channels in the brain, such as the NMDA receptor. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also relatively stable and has a long shelf life. However, there are also some limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on 1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of more potent and selective this compound analogs. Another area of interest is the investigation of this compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, there is growing interest in the use of this compound as a tool for studying the role of neurotransmitter systems in the brain. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Synthesis Methods
1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-benzyl-4-(3-phenyl-2-propen-1-yl)piperazine with a reducing agent such as lithium aluminum hydride. The resulting product is then purified using column chromatography. Another method involves the reaction of 1-benzylpiperazine with cinnamaldehyde in the presence of a Lewis acid catalyst. This method yields a mixture of stereoisomers, which can be separated using chiral chromatography.
Scientific Research Applications
1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential as a treatment for drug addiction and as an analgesic. In addition, this compound has been studied for its effects on the immune system and its potential as an anti-inflammatory agent.
properties
IUPAC Name |
1-phenyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-8-18(9-4-1)10-7-13-20-14-16-21(17-15-20)19-11-5-2-6-12-19/h1-12H,13-17H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHKUXOSFZMTH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)


![1-(4-chlorobenzyl)-N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5351862.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5351863.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)
![ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5351867.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide](/img/structure/B5351885.png)

![N-[3-({methyl[(3-methylpyridin-4-yl)methyl]amino}carbonyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B5351896.png)
![1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5351926.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5351939.png)
![4-(1-naphthylmethyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5351941.png)